

# Utreloxastat Administration in Animal Models of ALS: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature does not contain detailed quantitative data from preclinical efficacy studies of **Utreloxastat** (PTC857) in animal models of Amyotrophic Lateral Sclerosis (ALS). The following application notes and protocols are based on the known mechanism of **Utreloxastat** as a 15-lipoxygenase (15-LOX) inhibitor and established methodologies for preclinical ALS research. The data presented in the tables are illustrative and for guidance purposes only.

#### Introduction

**Utreloxastat** (PTC857) is an orally bioavailable small molecule that functions as a potent inhibitor of 15-lipoxygenase (15-LOX).[1] In the context of neurodegenerative diseases like ALS, the inhibition of 15-LOX is a therapeutic strategy aimed at mitigating oxidative stress and preventing ferroptosis, an iron-dependent form of programmed cell death implicated in motor neuron degeneration.[1] Reactive oxygen species (ROS) upregulate 15-LOX, which in turn leads to the production of lipid peroxides that increase oxidative stress, activate proinflammatory glial cells, and ultimately cause ferroptosis.[1] **Utreloxastat** is designed to block this pathway, thereby potentially slowing or preventing neurodegeneration.[1][2]

While promising preclinical studies in multiple animal models were cited as the basis for advancing **Utreloxastat** into human clinical trials, the specific outcomes of these studies are not detailed in the available literature.[2] **Utreloxastat** was investigated in a Phase 2 clinical



trial (CARDINALS) for ALS but failed to meet its primary and secondary endpoints, leading to the discontinuation of its development for this indication.[3][4]

These notes provide a framework for designing and executing preclinical studies of 15-LOX inhibitors, such as **Utreloxastat**, in established animal models of ALS.

## **Data Presentation: Illustrative Preclinical Data**

The following tables represent the types of quantitative data that would be collected in a preclinical study of a 15-LOX inhibitor in an ALS animal model, such as the SOD1-G93A mouse.

Table 1: Effect of a 15-LOX Inhibitor on Survival and Motor Function in SOD1-G93A Mice (Illustrative Data)

| Treatment<br>Group              | N  | Median<br>Survival<br>(Days) | Onset of Motor<br>Deficits (Days) | Rotarod Performance (Seconds at Day 100) |
|---------------------------------|----|------------------------------|-----------------------------------|------------------------------------------|
| Vehicle Control                 | 20 | 130 ± 5                      | 90 ± 4                            | 45 ± 10                                  |
| 15-LOX Inhibitor<br>(Low Dose)  | 20 | 140 ± 6                      | 98 ± 5                            | 75 ± 12*                                 |
| 15-LOX Inhibitor<br>(High Dose) | 20 | 148 ± 5                      | 105 ± 4                           | 100 ± 15**                               |
| Wild-Type<br>Control            | 20 | N/A                          | N/A                               | 180 ± 20                                 |

<sup>\*</sup>Data are presented as mean  $\pm$  SEM. \*p<0.05, \*p<0.01 compared to Vehicle Control. This data is for illustrative purposes only.

Table 2: Effect of a 15-LOX Inhibitor on Biomarkers in SOD1-G93A Mice at 120 Days of Age (Illustrative Data)



| Treatment Group              | Plasma<br>Neurofilament<br>Light Chain (NfL)<br>(pg/mL) | Spinal Cord 15-<br>LOX Activity (% of<br>Vehicle) | Spinal Cord<br>Malondialdehyde<br>(MDA) (nmol/mg<br>protein) |
|------------------------------|---------------------------------------------------------|---------------------------------------------------|--------------------------------------------------------------|
| Vehicle Control              | 5500 ± 800                                              | 100 ± 10                                          | 2.5 ± 0.4                                                    |
| 15-LOX Inhibitor (High Dose) | 2500 ± 500                                              | 30 ± 8                                            | 1.2 ± 0.3**                                                  |
| Wild-Type Control            | 400 ± 100                                               | 25 ± 5                                            | 0.8 ± 0.2                                                    |

<sup>\*</sup>Data are presented as mean  $\pm$  SEM. \*p<0.01 compared to Vehicle Control. This data is for illustrative purposes only.

# **Experimental Protocols**

The following are detailed methodologies for key experiments to evaluate a 15-LOX inhibitor in an ALS animal model.

## **Animal Model and Husbandry**

- Model: Transgenic mice expressing the human SOD1 gene with the G93A mutation (B6SJL-Tg(SOD1\*G93A)1Gur/J).[5]
- Source: The Jackson Laboratory.
- Breeding: Mate transgenic males with B6SJL F1 hybrid females.[5]
- Genotyping: Identify transgenic offspring via PCR analysis of tail-tip DNA.[5]
- Controls: Use non-transgenic wild-type littermates as controls.[5]
- Housing: House animals under a 12:12 hour light-dark cycle with ad libitum access to food and water.[5]
- Group Size: A minimum of 15-20 animals per group is recommended to achieve statistical power.



#### **Drug Formulation and Administration**

- Formulation: Based on its clinical use, Utreloxastat would likely be formulated as an oral solution. A common vehicle for oral administration in mice is 0.5% methylcellulose in sterile water.
- Dosage: While specific preclinical doses for **Utreloxastat** are not published, dosing would be determined by pharmacokinetic and tolerability studies. For a proof-of-concept study, a range of doses (e.g., 10, 30, and 100 mg/kg) could be evaluated.
- Administration: Administer the drug or vehicle solution orally via gavage once or twice daily.
   The clinical trials for Utreloxastat used twice-daily dosing.[3]
- Treatment Period: Begin administration at a pre-symptomatic stage (e.g., 60 days of age) and continue until the experimental endpoint.

#### **Behavioral and Motor Function Assessment**

- Rotarod Test:
  - Apparatus: An accelerating rotarod treadmill for mice.
  - Protocol: Acclimate mice to the apparatus for 2-3 days prior to testing. During testing, place the mouse on the rotating rod, which accelerates from 4 to 40 RPM over 5 minutes.
     Record the latency to fall. Perform three trials per mouse and average the results.
  - Frequency: Test weekly or bi-weekly starting from 70 days of age.
- Hanging Wire Test:
  - Apparatus: A wire cage lid suspended above a padded surface.
  - Protocol: Allow the mouse to grip the wire mesh with its forepaws and then invert the lid.
     Record the time until the mouse falls, with a cut-off time of 60-120 seconds.
  - Frequency: Test weekly or bi-weekly.
- Grip Strength:



- Apparatus: A grip strength meter with a wire grid.
- Protocol: Allow the mouse to grasp the grid with its forelimbs and/or all four limbs and gently pull it away horizontally until it releases its grip. Record the peak force.
- Frequency: Test weekly or bi-weekly.
- Disease Onset and Survival:
  - Onset: Defined as the age at which a mouse shows the first signs of motor impairment,
     such as hindlimb tremor or a consistent decline in rotarod performance.
  - Endpoint: The endpoint is typically defined as the inability of the mouse to right itself within 30 seconds of being placed on its side, which is considered a surrogate for late-stage paralysis.[6]

#### **Biomarker and Histological Analysis**

- Sample Collection: At the experimental endpoint, collect blood via cardiac puncture and perfuse the animals with saline followed by 4% paraformaldehyde. Harvest the brain and spinal cord.
- Plasma Neurofilament Light Chain (NfL) Analysis:
  - Rationale: NfL is a biomarker of neuronal damage and its levels in plasma and CSF are elevated in ALS patients and animal models.[7][8][9]
  - Method: Measure NfL concentrations in plasma using a sensitive immunoassay, such as a Single Molecule Array (Simoa) assay.
- Histology and Immunohistochemistry:
  - Tissue Processing: Post-fix the spinal cord in 4% PFA, cryoprotect in sucrose, and section on a cryostat.
  - Staining:
    - Nissl Staining: To quantify motor neuron loss in the ventral horn of the spinal cord.



- Immunohistochemistry: Use antibodies against markers such as choline acetyltransferase (ChAT) for motor neurons, Iba1 for microglia, and GFAP for astrocytes to assess neuroinflammation.
- Biochemical Assays:
  - Tissue Homogenization: Homogenize fresh-frozen spinal cord tissue.
  - 15-LOX Activity Assay: Measure the enzymatic activity of 15-LOX in spinal cord lysates to confirm target engagement.
  - Lipid Peroxidation Assay: Quantify levels of malondialdehyde (MDA) or 4-hydroxynonenal
     (4-HNE) as markers of oxidative stress.

#### **Visualizations**



Click to download full resolution via product page

**Utreloxastat**'s inhibitory action on the 15-LOX pathway.



Phase 1: Study Setup SOD1-G93A Mouse Model (n=20/group) Randomize into Groups (Vehicle, Low Dose, High Dose) Prepare Drug/Vehicle Formulations Phase 2: Treatment & Monitoring Daily Oral Gavage (Start at Day 60) Weekly Behavioral Testing (Rotarod, Grip Strength) Monitor Body Weight & Disease Onset Phase 3: Endpoint Analysis **Record Survival Endpoint** Sample Collection (Blood, Spinal Cord) Biomarker (NfL) & Histological Analysis

Click to download full resolution via product page

Experimental workflow for preclinical testing in an ALS mouse model.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. First-in-Human Studies of Pharmacokinetics and Safety of Utreloxastat (PTC857), a Novel 15-Lipooxygenase Inhibitor for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alsnewstoday.com [alsnewstoday.com]
- 3. mndassociation.org [mndassociation.org]
- 4. PTC Therapeutics Reports Key Findings from CardinALS Study on Utreloxastat for ALS Patients [synapse.patsnap.com]
- 5. Comparative study of behavioural tests in the SOD1G93A mouse model of amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mice Overexpressing Both Non-Mutated Human SOD1 and Mutated SOD1G93A Genes: A Competent Experimental Model for Studying Iron Metabolism in Amyotrophic Lateral Sclerosis [frontiersin.org]
- 7. Frontiers | Neurofilament-Light Chain as Biomarker of Neurodegenerative and Rare Diseases With High Translational Value [frontiersin.org]
- 8. Neurofilament-Light Chain as Biomarker of Neurodegenerative and Rare Diseases With High Translational Value PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Utreloxastat Administration in Animal Models of ALS: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831238#utreloxastat-administration-in-animal-models-of-als]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com